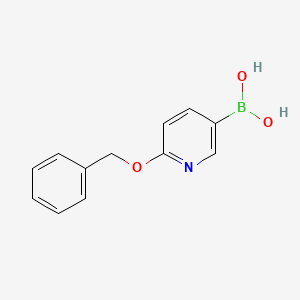

6-Benzyloxypyridine-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZOGAUUSKBDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590357 | |

| Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929250-35-1 | |

| Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzyloxypyridine-3-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Benzyloxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Benzyloxypyridine-3-boronic acid. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a heteroaryl boronic acid derivative that serves as a versatile building block in organic synthesis.[1] Its physical and chemical properties are summarized below. The compound typically appears as a white to off-white solid and may contain varying amounts of its anhydride form.[2][3]

Data Presentation: Summary of Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 929250-35-1 | [4][5][6][7] |

| Molecular Formula | C₁₂H₁₂BNO₃ | [2][5][6][8] |

| Molecular Weight | 229.04 g/mol | [2][5][6] |

| Melting Point | 110 °C | [2] |

| Physical State | Solid, White to Almost white powder/crystal | [2][3] |

| Synonyms | 2-(Benzyloxy)pyridine-5-ylboronic acid, 6-(Benzyloxy)pyridin-3-ylboronic acid | [3][5][7] |

| Purity | Typically ≥95% | [9] |

Synthesis and Reactivity

Pyridinyl boronic acids are crucial reagents in modern organic synthesis.[10] The synthesis of compounds like this compound generally follows established methods for creating pyridinylboronic acids and their esters. The most fundamental and reliable method for large-scale preparation involves a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[11][12]

General Synthesis Workflow

Caption: General workflow for the synthesis of pyridinyl boronic acids.

The primary application of this compound stems from its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][13] This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing complex organic molecules.[13][14] In this context, the boronic acid acts as the organoboron component, which couples with an organic halide in the presence of a palladium catalyst and a base.[15][16]

Key Applications in Research and Development

This compound is a valuable intermediate with applications spanning several areas of chemical and pharmaceutical research.

-

Drug Development: The compound is a key intermediate in the synthesis of pharmaceuticals.[17] Its structure is incorporated into more complex molecules designed as targeted therapies. For example, it has been used to synthesize high-affinity corticotropin-releasing factor (CRF) receptor ligands.[18]

-

Medicinal Chemistry: In the fight against antibiotic resistance, this compound was identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus.[19] This finding has led to the synthesis and evaluation of related derivatives to restore the potency of existing antibiotics against multidrug-resistant bacterial strains.[19]

-

Organic Synthesis: It serves as a fundamental building block for creating biaryl compounds and other complex molecular architectures via Suzuki-Miyaura coupling.[13][17] This reaction is widely used due to the stability, low toxicity, and ease of preparation of the boronic acid reagents.[15][20]

Logical Relationship of Applications

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 929250-35-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CAS 929250-35-1 | this compound - Synblock [synblock.com]

- 6. scbt.com [scbt.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 6-(Benzyloxy)pyridine-3-boronic acid [chemicalbook.com]

- 9. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. nbinno.com [nbinno.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. hurawalhi.com [hurawalhi.com]

- 18. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Benzyloxypyridine-3-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Benzyloxypyridine-3-boronic acid, a key building block in the development of novel pharmaceuticals. The primary synthetic route detailed herein involves a halogen-metal exchange reaction followed by borylation, a robust and widely utilized method for the preparation of aryl and heteroaryl boronic acids.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process starting from 2-benzyloxy-5-bromopyridine. The core of this transformation relies on the generation of an organolithium intermediate via a halogen-metal exchange, which is subsequently trapped with an electrophilic boron source.

The overall reaction scheme is as follows:

This method is highly analogous to the well-established synthesis of 3-pyridylboronic acid from 3-bromopyridine.[1] The presence of the benzyloxy group at the 6-position of the pyridine ring does not significantly alter the electronic nature of the 5-position, making the halogen-metal exchange a feasible and efficient strategy.

Experimental Protocol

The following protocol is adapted from the well-documented procedure for the synthesis of 3-pyridylboronic acid and is expected to provide good yields for the target molecule.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Benzyloxy-5-bromopyridine | C₁₂H₁₀BrNO | 264.12 | 13036-65-0 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5419-55-6 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 |

| Toluene, anhydrous | C₇H₈ | 92.14 | 108-88-3 |

| Hydrochloric acid (HCl), 2N | HCl | 36.46 | 7647-01-0 |

| Sodium hydroxide (NaOH), 5M | NaOH | 40.00 | 1310-73-2 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Heptane | C₇H₁₆ | 100.21 | 142-82-5 |

| Magnesium sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | 7487-88-9 |

Reaction Parameters:

| Parameter | Value |

| Reaction Temperature | -78 °C to -20 °C |

| Reaction Time | ~1.5 hours |

| Scale | 20 mmol (example) |

Procedure:

-

Reaction Setup: A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Flask: The flask is charged with anhydrous toluene (130 mL) and anhydrous tetrahydrofuran (THF, 32 mL). To this solvent mixture, add triisopropyl borate (5.5 mL, 24 mmol) followed by 2-benzyloxy-5-bromopyridine (5.28 g, 20 mmol).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 9.6 mL, 24 mmol) is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 1 hour, ensuring the internal temperature is maintained below -70 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to -20 °C. At this point, the reaction is quenched by the slow addition of 2N hydrochloric acid (80 mL).

-

Work-up: The mixture is allowed to warm to room temperature. The layers are separated in a separatory funnel, and the aqueous layer (pH ~1) is collected.

-

pH Adjustment: The aqueous layer is cooled in an ice bath and the pH is adjusted to approximately 7.5-8.0 by the dropwise addition of 5M sodium hydroxide. The resulting white precipitate is the crude this compound.

-

Extraction: The aqueous slurry is extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a solid.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for pyridylboronic acids is a mixture of an ester (like ethyl acetate or isopropyl acetate) and an alkane (like heptane or hexane). The solid is dissolved in a minimal amount of hot ethyl acetate, and then heptane is added until turbidity is observed. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization. The purified crystals are collected by vacuum filtration, washed with cold heptane, and dried under vacuum.

Data Presentation

While a specific yield for the synthesis of this compound is not explicitly reported in the readily available literature, the analogous synthesis of 3-pyridylboronic acid reports high yields.[1]

Table 1: Expected Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | 2-Benzyloxy-5-bromopyridine | - |

| Key Reagents | n-Butyllithium, Triisopropyl borate | [1] |

| Solvent | Toluene/THF | [1] |

| Lithiation Temperature | -78 °C | [1] |

| Quenching Temperature | -20 °C | [1] |

| Expected Yield | >80% | Based on analogy to[1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the synthesis of this compound. The provided protocol, based on a highly reliable and analogous procedure, offers a clear pathway to obtaining this valuable synthetic intermediate.

References

6-Benzyloxypyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Benzyloxypyridine-3-boronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details its physicochemical properties, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visual diagrams to illustrate key processes.

Core Compound Data

This compound is a versatile bifunctional molecule, featuring a pyridine ring, a benzyloxy group, and a boronic acid moiety. This unique combination of functional groups makes it an invaluable reagent for the synthesis of complex molecular architectures, especially in the construction of biaryl and hetero-biaryl scaffolds which are prevalent in many biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 229.04 g/mol | [1] |

| Chemical Formula | C₁₂H₁₂BNO₃ | [1] |

| CAS Number | 929250-35-1 | [1][2] |

| Melting Point | 110 °C | [3] |

| Boiling Point | 423.4 °C at 760 mmHg | [1] |

| Physical State | Solid | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥95% | [5] |

| Solubility | While specific data for this compound is not readily available, boronic acids generally exhibit good solubility in polar aprotic solvents like ethers (e.g., dioxane, THF) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[6] |

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[7] this compound is an excellent coupling partner in such reactions for the synthesis of substituted biphenyls and related structures.[8][9][10]

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction: Synthesis of 2-Benzyloxy-5-(4-methoxyphenyl)pyridine

Materials:

-

This compound (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (275 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-Benzyloxy-5-(4-methoxyphenyl)pyridine.

Visualizing the Chemistry

Diagrams are essential tools for understanding complex chemical processes. Below are Graphviz-generated diagrams illustrating a general workflow for the synthesis of a biphenyl derivative using this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. CAS 929250-35-1 | this compound - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 929250-35-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. d-nb.info [d-nb.info]

- 7. youtube.com [youtube.com]

- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 9. gala.gre.ac.uk [gala.gre.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Benzyloxypyridine-3-boronic acid: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxypyridine-3-boronic acid is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a boronic acid moiety on a pyridine scaffold, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and a boronic acid group at the 3-position.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 929250-35-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂BNO₃ | [1][2][4] |

| Molecular Weight | 229.04 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 107-110 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | (6-(Benzyloxy)pyridin-3-yl)boronic acid, 2-(Benzyloxy)pyridine-5-ylboronic acid | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug screening. A common synthetic approach involves the borylation of a corresponding halogenated pyridine precursor.

General Synthesis of Pyridinylboronic Acids

Pyridinylboronic acids are commonly synthesized through several methods, including halogen-metal exchange followed by borylation, and palladium-catalyzed cross-coupling reactions. The halogen-metal exchange method is a fundamental and cost-effective approach for large-scale preparation.[5]

Experimental Protocol: Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acid Derivatives

The following is a representative experimental protocol for the synthesis of derivatives of this compound, which can be adapted for various research purposes. This protocol is based on the synthesis of 6-(aryl)alkoxypyridine-3-boronic acids, which have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus.[4]

Materials:

-

6-Hydroxypyridine-3-boronic acid pinacol ester

-

Appropriate arylalkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-hydroxypyridine-3-boronic acid pinacol ester (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the corresponding arylalkyl halide (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into water and extract with EtOAc.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(aryl)alkoxypyridine-3-boronic acid pinacol ester.

-

The pinacol ester can then be hydrolyzed to the corresponding boronic acid if required.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds. This reaction is widely used in the pharmaceutical industry to synthesize biaryl compounds, which are common motifs in drug molecules.

Inhibition of Bacterial Efflux Pumps

Recent research has identified this compound and its derivatives as potential inhibitors of the NorA efflux pump in Staphylococcus aureus.[4] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, as they actively transport antibiotics out of the bacterial cell. By inhibiting these pumps, the intracellular concentration of the antibiotic can be increased, potentially restoring its efficacy.

Derivatives of this compound have been shown to potentiate the activity of antibiotics like ciprofloxacin against NorA-overexpressing strains of S. aureus.[4]

Applications in Cancer Research

Boronic acids are recognized for their potential in cancer therapy.[7][8] They can act as enzyme inhibitors and have been incorporated into approved anticancer drugs.[7] While specific studies on this compound in cancer signaling pathways are not yet prevalent, its structural motif makes it an attractive candidate for the design of novel kinase inhibitors or other targeted therapies. Phenylboronic acid-modified nanoparticles are also being explored for targeted drug delivery to cancer cells.[9]

Experimental Data

The following table summarizes the biological activity of this compound and some of its derivatives as NorA efflux pump inhibitors.

| Compound | Modification | Potentiation of Ciprofloxacin Activity (Fold Increase) | Reference |

| I | 6-benzyloxy | - | [4] |

| 3i | 6-(3-phenylpropoxy) | 4 | [4] |

| 3j | 6-(4-phenylbutoxy) | 4 | [4] |

Conclusion

This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of diverse molecular architectures. Furthermore, emerging research highlighting its role as a bacterial efflux pump inhibitor opens new avenues for combating antibiotic resistance. For researchers and scientists in the pharmaceutical industry, this compound represents a valuable tool for the creation of next-generation therapeutics. Further exploration of its biological activities is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. | Semantic Scholar [semanticscholar.org]

- 4. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thno.org [thno.org]

- 9. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 6-Benzyloxy-3-pyridinylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-benzyloxy-3-pyridinylboronic acid. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical and Chemical Properties

6-Benzyloxy-3-pyridinylboronic acid is a solid, white crystalline powder at room temperature.[1] It is a key intermediate in organic synthesis, particularly in cross-coupling reactions. The compound should be stored at room temperature, preferably in a cool, dark place under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the key quantitative properties of 6-benzyloxy-3-pyridinylboronic acid.

| Property | Value | Reference(s) |

| CAS Number | 929250-35-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂BNO₃ | [2][3][4] |

| Molecular Weight | 229.04 g/mol | [1][4] |

| Melting Point | 110 °C | [1] |

| Appearance | White to off-white solid/powder to crystal | [1] |

| Purity | 98.0 to 108.0 % (via Neutralization Titration) | |

| IUPAC Name | (6-(benzyloxy)pyridin-3-yl)boronic acid | [3] |

| Synonyms | 2-Benzyloxypyridine-5-boronic acid | [5] |

Experimental Protocols

Detailed methodologies for determining the physical properties and for the synthesis of pyridinylboronic acids are crucial for reproducibility and application in research.

3.1. Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange

This protocol is a representative method for synthesizing pyridinylboronic acids, adapted from established procedures for related compounds.[6][7] The synthesis of 6-benzyloxy-3-pyridinylboronic acid would typically start from a halogenated precursor like 3-bromo-6-benzyloxypyridine.

-

Objective: To synthesize a pyridinylboronic acid through a lithium-halogen exchange reaction followed by borylation.

-

Materials:

-

3-Halogenated pyridine precursor (e.g., 3-bromo-6-benzyloxypyridine)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A multi-necked flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet, is charged with the 3-halogenated pyridine precursor, anhydrous toluene, and anhydrous THF.

-

Triisopropyl borate is added to the solution.

-

The mixture is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

n-Butyllithium is added dropwise to the reaction mixture, maintaining the low temperature. The rate of addition is controlled to prevent side reactions.

-

After the addition is complete, the reaction is stirred at the same temperature for a specified time to ensure complete halogen-metal exchange and subsequent borylation.

-

The reaction is quenched by the slow addition of aqueous HCl.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

-

The crude product is then purified, typically by recrystallization or column chromatography.

-

3.2. Determination of Melting Point

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the dry, crystalline 6-benzyloxy-3-pyridinylboronic acid is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For 6-benzyloxy-3-pyridinylboronic acid, this is observed at 110 °C.[1]

-

3.3. Purity Assessment by Neutralization Titration

-

Objective: To quantify the purity of the boronic acid by titrating it with a standardized base.

-

Procedure:

-

A precisely weighed sample of 6-benzyloxy-3-pyridinylboronic acid is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

-

A few drops of a suitable indicator (e.g., phenolphthalein) are added.

-

The solution is titrated with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached, indicated by a persistent color change.

-

The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample. Commercial batches show purity between 98.0 and 108.0%. The range exceeding 100% likely accounts for the presence of the corresponding anhydride, which has a higher relative content of the active titratable group.

-

3.4. Structural Confirmation by NMR

-

Objective: To confirm the chemical structure of the compound.

-

Procedure:

-

A small sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration values, and coupling patterns are analyzed to confirm that they correspond to the expected structure of 6-benzyloxy-3-pyridinylboronic acid.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyridinylboronic acids, which is a fundamental process for obtaining compounds like 6-benzyloxy-3-pyridinylboronic acid.

Caption: Synthesis via Halogen-Metal Exchange and Borylation.

References

- 1. labproinc.com [labproinc.com]

- 2. 6-(Benzyloxy)pyridine-3-boronic acid [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. CAS 929250-35-1 | 6-Benzyloxypyridine-3-boronic acid - Synblock [synblock.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

6-Benzyloxypyridine-3-boronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Benzyloxypyridine-3-boronic acid. While specific quantitative stability studies on this compound are not extensively available in published literature, this document synthesizes information from safety data sheets, general knowledge of boronic acid chemistry, and established protocols for stability testing to offer a robust framework for its handling and storage.

Overview and General Properties

This compound is a solid, white to off-white crystalline powder.[1][2] It is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and has applications in drug development and materials science.[3] Like other boronic acids, its stability is a critical factor for ensuring reproducibility in experimental work and maintaining its purity over time. Boronic acids are known to be susceptible to degradation, primarily through oxidation and dehydration.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, proper storage and handling procedures are essential. The following recommendations are based on supplier safety data sheets and general best practices for boronic acids.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[4] Some suppliers recommend refrigerated storage (2-10 °C).[5]

-

Atmosphere: Keep containers tightly closed in a dry and well-ventilated place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.

-

Moisture: Protect from moisture. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon treatment with water, it can complicate stoichiometry in reactions.

-

Light: Keep containers protected from light.[5]

Handling Precautions:

-

Use personal protective equipment, including gloves, safety glasses, and a lab coat.[6]

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[6]

-

Avoid dust formation during handling.[1]

-

Wash hands thoroughly after handling.[4]

-

Avoid contact with strong oxidizing agents, strong bases, and acids.[5]

Stability Profile and Potential Degradation Pathways

The primary routes of degradation for boronic acids are oxidation and dehydration. The stability of boronic acids can be influenced by steric and electronic factors. While specific forced degradation studies for this compound are not publicly available, general knowledge of boronic acid chemistry allows for the prediction of its stability profile.

Oxidative Degradation: The carbon-boron bond in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (6-benzyloxypyridin-3-ol in this case) and boric acid. This is often the major degradation pathway.[6][7] Oxidative instability is a known issue for boronic acids, especially at physiological pH.[7]

Dehydration: Boronic acids can reversibly lose water to form cyclic anhydrides known as boroxines. This is typically observed upon heating or under vacuum. The presence of varying amounts of the anhydride is noted by some suppliers.

Below is a diagram illustrating the key factors influencing the stability of this compound.

Caption: Logical relationship between storage, handling, and stability of this compound.

Framework for Stability Assessment: Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

The following table outlines a general protocol for a forced degradation study applicable to this compound.

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄; Room temperature to 70°C | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH; Room temperature to 70°C | To assess stability in basic conditions. |

| Oxidation | 3-30% H₂O₂; Room temperature | To induce and identify oxidative degradation products.[6] |

| Thermal Stress | Solid compound heated at a temperature below its melting point (e.g., 80-100°C) for a set period. | To evaluate the effect of heat on stability. |

| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To assess degradation due to light exposure. |

Proposed Experimental Protocol for Forced Degradation

The following is a generalized methodology for conducting a forced degradation study on this compound.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials and Methods:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. Keep the samples at room temperature or heat them for a specified duration. At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

-

Oxidation: Treat an aliquot of the stock solution with the hydrogen peroxide solution and keep it at room temperature for a specified time. Withdraw and dilute samples for analysis.

-

Thermal Stress: Store the solid compound in a controlled temperature oven. At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

-

Photostability: Expose the solid compound and a solution of the compound to a photostability chamber. Analyze the samples after the exposure period.

-

-

Analytical Method: A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

-

Analysis: The stressed samples are analyzed by the developed HPLC method. The chromatograms are examined for new peaks corresponding to degradation products. Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

-

Below is a workflow diagram for a typical forced degradation study.

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its chemical class allows for robust storage and handling protocols. The primary concerns are oxidative degradation and dehydration. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is crucial for maintaining its purity and reactivity. For applications requiring a thorough understanding of its stability profile, conducting a forced degradation study as outlined in this guide will provide valuable insights into its degradation pathways and help in the development of stability-indicating analytical methods.

References

- 1. fishersci.at [fishersci.at]

- 2. labproinc.com [labproinc.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Benzyloxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Benzyloxypyridine-3-boronic acid, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information and data for structurally similar compounds as a proxy. Furthermore, this guide details established experimental protocols for determining the solubility of boronic acids and outlines a relevant biological application, including a signaling pathway and an experimental workflow for assessing its activity as a NorA efflux pump inhibitor in Staphylococcus aureus.

Introduction to this compound

This compound is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of targeted therapies. The presence of the boronic acid moiety allows for versatile chemical modifications, most notably in Suzuki-Miyaura cross-coupling reactions, enabling the efficient creation of complex organic molecules. Its pyridine and benzyloxy functionalities contribute to its unique electronic and steric properties, influencing its biological activity and pharmacokinetic profile.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂BNO₃ |

| Molecular Weight | 229.04 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 929250-35-1 |

Solubility Profile

For a structurally analogous compound, 5-Bromopyridine-3-boronic acid, it has been reported to be soluble in water, ethanol, and dichloromethane[1]. Another related molecule, 2-benzylpyridine, is noted to be more soluble in organic solvents like ethanol and benzene compared to aqueous solutions[2].

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | This compound (Predicted) | 5-Bromopyridine-3-boronic acid | 2-Benzylpyridine | Phenylboronic Acid (General) |

| Water | Sparingly Soluble | Soluble[1] | Limited Miscibility[2] | Low[3][4] |

| Ethanol | Soluble | Soluble[1] | Soluble[2] | High |

| Dichloromethane | Soluble | Soluble[1] | - | Moderate |

| Chloroform | Moderately Soluble | - | - | Moderate[3][4] |

| Diethyl Ether | Soluble | - | - | High |

| Acetone | Soluble | - | - | High |

| Benzene | Soluble | - | Soluble[2] | - |

| Hydrocarbons (e.g., Hexane) | Poorly Soluble | - | - | Very Low[3][4] |

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method . This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, chloroform, etc.)

-

Heating/cooling circulator bath with a temperature controller

-

Glass test tube or vial

-

Magnetic stirrer and stir bar

-

Luminance probe or laser beam and detector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass test tube to create a mixture of known composition.

-

Heating and Stirring: Place the test tube in the circulator bath and begin stirring the mixture vigorously.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Biological Application: Inhibition of NorA Efflux Pump in Staphylococcus aureus

This compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus. The NorA pump is a member of the major facilitator superfamily (MFS) of transporters and contributes to antibiotic resistance by actively extruding a wide range of antimicrobial agents from the bacterial cell. Inhibition of this pump can restore the efficacy of existing antibiotics.

NorA Efflux Pump Regulatory Pathway

The expression of the norA gene is controlled by a complex regulatory network, including the two-component system ArlRS and the global transcriptional regulator MgrA. Understanding this pathway is crucial for developing strategies to counteract antibiotic resistance.

References

6-Benzyloxypyridine-3-boronic Acid: A Technical Guide to Safety and Handling

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 6-Benzyloxypyridine-3-boronic acid (CAS No: 929250-35-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4]

-

Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3][4]

Label Elements:

While acute toxicity data is largely unavailable, the irritant nature of the compound necessitates careful handling to avoid direct contact and inhalation.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 929250-35-1 | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₂BNO₃ | [6] |

| Molecular Weight | 229.04 g/mol | [6] |

| Appearance | White to almost white powder or crystal | [5][7] |

| Physical State | Solid (at 20°C) | [5] |

| Melting Point | 110 °C | [5] |

| Purity | Typically ≥95% | [2][4] |

Experimental Protocols: Safe Handling and Storage

Strict protocols must be followed when handling and storing this compound to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle the compound in a well-ventilated area.[2] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to prevent the dispersion of dust.[1]

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with approved standards.[1][2]

-

Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[1][2]

-

Skin and Body Protection: Wear a laboratory coat or other protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator. Avoid breathing dust.[2]

Safe Handling Procedures

-

Read and understand the Safety Data Sheet (SDS) before use.

-

Ensure all engineering controls are operational and appropriate PPE is worn before handling.

-

Avoid all direct contact with the substance. Do not touch skin, eyes, or clothing.[1][2]

-

Minimize dust generation during handling. Use dry clean-up procedures such as sweeping or vacuuming if spillage occurs.[8]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][8]

Storage Conditions

-

Container: Keep the container tightly closed and store in the original packaging.[2][8]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][8] Some suppliers recommend storage in a cool, dark place at temperatures below 15°C, while others specify room temperature.

-

Security: For larger quantities, consider storing in a locked cabinet or a bunded area to prevent unauthorized access and environmental release.[2][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Reactivity: Boronic acids are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[9] While generally stable, they can be reactive under specific chemical conditions.

-

Hazardous Reactions: No hazardous reactions are expected under normal storage and handling.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: In the event of a fire, may emit corrosive fumes.[8]

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Move the person to fresh air. Keep them comfortable for breathing. If feeling unwell, seek medical attention. | [1][2] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. Wash clothing before reuse. | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |

Fire-Fighting Measures:

-

The substance is non-combustible.[8]

-

Use extinguishing media appropriate for the surrounding fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with potentially corrosive fumes.[8]

Waste Disposal

Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1] Do not allow the product to enter drains or waterways.[1][2]

Diagrams

Caption: Workflow for the safe handling of this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 6-(Benzyloxy)pyridine-3-boronic Acid | 929250-35-1 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 929250-35-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Benzyloxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron species, such as a boronic acid, with an organohalide.[2][3] 6-Benzyloxypyridine-3-boronic acid is a valuable building block in medicinal chemistry and drug development, as the benzyloxypyridine moiety is present in a variety of biologically active molecules. The Suzuki coupling provides a versatile and efficient route to introduce this scaffold into complex molecular architectures.

This document provides detailed application notes and a specific protocol for the Suzuki coupling of this compound with an aryl halide, based on established procedures. The protocol includes information on reagents, catalysts, reaction conditions, and expected outcomes, designed to assist researchers in successfully implementing this transformation.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.[4]

Experimental Protocol and Data

The following protocol is based on the successful Suzuki coupling of 6-(benzyloxy)pyridin-3-ylboronic acid with 4-bromo-1-chloro-2-fluorobenzene.

Quantitative Data Summary

| Parameter | Value |

| Aryl Halide | 4-bromo-1-chloro-2-fluorobenzene |

| Boronic Acid | 6-(benzyloxy)pyridin-3-ylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent System | Toluene / Ethanol / Water |

| Molar Ratio (Boronic Acid : Aryl Halide) | 1.1 : 1 |

| Catalyst Loading | 4 mol % |

| Base Equivalents | 2.0 |

| Reaction Temperature | 80 °C |

| Reaction Time | 4 hours |

| Yield | 84% |

Detailed Experimental Protocol

Materials:

-

4-bromo-1-chloro-2-fluorobenzene

-

6-(benzyloxy)pyridin-3-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]

-

Sodium Carbonate (Na₂CO₃)[6]

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-1-chloro-2-fluorobenzene (1.0 eq).

-

Addition of Reagents: Add 6-(benzyloxy)pyridin-3-ylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 eq).

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water. A common ratio for such reactions is in the range of 3:1:1 to 5:1:1.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two more times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a robust and high-yielding reaction for the synthesis of valuable biaryl compounds. The provided protocol, utilizing tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base, offers a reliable starting point for researchers. Optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners to achieve optimal results. This methodology is highly relevant for applications in medicinal chemistry and the broader field of organic synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 6-Benzyloxypyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-benzyloxypyridine-3-boronic acid and its pinacol ester derivative. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] This reaction is favored in pharmaceutical and agrochemical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[1]

This compound is a valuable reagent for introducing a benzyloxypyridine moiety into target molecules. The pyridine ring is a common scaffold in many biologically active compounds, and the benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps.

This document outlines various palladium catalysts and reaction conditions that have been successfully employed for the Suzuki coupling of this compound with a range of aryl and heteroaryl halides.

Data Presentation

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound and its pinacol ester with different coupling partners. This allows for easy comparison of catalysts, bases, solvents, and their impact on reaction outcomes.

| Entry | Boronic Acid/Ester | Coupling Partner | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 6-(Benzyloxy)pyridine-3-boronic acid | 2-Chloro-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | 5 | K₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 85 |

| 2 | 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-Bromo-6-(trifluoromethyl)thiazolo[5,4-b]pyridine | Pd(dppf)Cl₂·CH₂Cl₂ | 10 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 1 | 78 |

| 3 | 6-(Benzyloxy)pyridine-3-boronic acid | 4-Bromoisoquinoline | Pd₂(dba)₃ / Ligand | 1.5 (Pd) | KF | Dioxane | RT | 12 | 82 |

| 4 | Phenylboronic acid | 2-Chloropyridine | PdCl₂(dppf) | 10 | Na₃PO₄ | Dioxane | 100 | 12 | 65 |

| 5 | Phenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | 2.5-5 | K₂CO₃ | Toluene | 100 | - | High |

DME = 1,2-Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol describes a common method for the synthesis of the pinacol ester of this compound, which often exhibits enhanced stability and solubility compared to the free boronic acid.

Materials:

-

2-(Benzyloxy)-5-bromopyridine

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(benzyloxy)-5-bromopyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (1.5 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Protocol 2: Suzuki Coupling of 6-(Benzyloxy)pyridine-3-boronic Acid with an Aryl Chloride

This protocol is adapted from a procedure for the coupling of a substituted pyridylboronic acid with a chloro-heterocycle.

Materials:

-

6-(Benzyloxy)pyridine-3-boronic acid

-

Aryl or heteroaryl chloride (e.g., 2-chloro-5-(trifluoromethyl)pyridine)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

In a reaction vessel, combine 6-(benzyloxy)pyridine-3-boronic acid (1.2 eq.), the aryl chloride (1.0 eq.), and potassium carbonate (2.0 eq.).

-

Add a 4:1 mixture of DME and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.

-

Heat the reaction to 85 °C and stir under an inert atmosphere for 16 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired biaryl product.

Protocol 3: Suzuki Coupling of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an Aryl Bromide

This protocol is based on a general procedure for the coupling of pyridylboronic esters with bromo-heterocycles.

Materials:

-

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

Aryl or heteroaryl bromide (e.g., 2-bromo-6-(trifluoromethyl)thiazolo[5,4-b]pyridine)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a microwave vial, add 2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 eq.), the aryl bromide (1.0 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq.), and sodium carbonate (2.0 eq.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial and heat in a microwave reactor to 100 °C for 1 hour.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

-

Wash the organic phase with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the coupled product.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed Suzuki coupling of this compound.

Caption: Experimental workflow for Suzuki coupling.

Caption: Palladium catalytic cycle in Suzuki coupling.

References

Applications of 6-Benzyloxypyridine-3-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxypyridine-3-boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility stems from the presence of both a reactive boronic acid moiety and a modifiable benzyloxy group on a pyridine scaffold. This allows for the strategic introduction of diverse functionalities, leading to the discovery and development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for two key applications of this compound: as a crucial intermediate in the synthesis of the potent PI3K/mTOR inhibitor, GSK2126458, and as a foundational scaffold for the development of inhibitors of the Staphylococcus aureus NorA efflux pump, which act as antibiotic resistance breakers.

Application 1: Synthesis of PI3K/mTOR Inhibitors - The Case of GSK2126458 (Omipalisib)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for cancer therapy. GSK2126458 (Omipalisib) is a highly potent and selective dual inhibitor of PI3K and mTOR. The synthesis of GSK2126458 utilizes a derivative of this compound in a key Suzuki-Miyaura coupling step to construct the core structure of the molecule.

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2126458.

Quantitative Data: Biological Activity of GSK2126458

The inhibitory activity of GSK2126458 against various PI3K isoforms and mTOR is summarized in the table below.

| Target Enzyme | IC50 (nM) | Reference |

| PI3Kα | 0.04 | [1] |

| PI3Kβ | 0.13 | [1] |

| PI3Kδ | 0.024 | [1] |

| PI3Kγ | 0.06 | [1] |

| mTORC1 | 0.18 | [1] |

| mTORC2 | 0.30 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinesulfonamide (A Key Intermediate Derived from a Pyridine Boronic Acid Scaffold)

This protocol outlines a Miyaura borylation reaction, a common method for synthesizing boronate esters from aryl halides, which is a key step in the synthesis of GSK2126458. While the direct precursor to GSK2126458 is a sulfonamide derivative, this protocol illustrates the general procedure for the borylation of a substituted bromopyridine, a reaction type central to the application of this compound and its analogs.

Workflow Diagram:

Caption: General workflow for the Miyaura borylation of a bromopyridine derivative.

Materials:

-

2-amino-5-bromo-N,N-dimethyl-3-pyridinesulfonamide (1.0 eq)

-

Bis(pinacolato)diboron (1.1 eq)

-

Potassium acetate (4.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.08 eq)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel, add 2-amino-5-bromo-N,N-dimethyl-3-pyridinesulfonamide, bis(pinacolato)diboron, and potassium acetate.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the vessel via syringe.

-

Add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Purify the crude product by silica gel column chromatography using a mobile phase of 60% ethyl acetate in hexanes to yield the desired boronate ester.

Application 2: Development of Staphylococcus aureus NorA Efflux Pump Inhibitors

Antibiotic resistance is a major global health threat. One mechanism by which bacteria, such as Staphylococcus aureus, develop resistance is through the overexpression of efflux pumps that actively extrude antibiotics from the cell, thereby reducing their intracellular concentration and efficacy. The NorA efflux pump is a well-characterized multidrug resistance pump in S. aureus. This compound and its derivatives have been identified as promising inhibitors of the NorA efflux pump. These compounds can restore the activity of antibiotics, such as ciprofloxacin, against resistant strains of S. aureus.

Mechanism of Action

Caption: Mechanism of the NorA efflux pump and its inhibition by this compound derivatives.

Quantitative Data: Potentiation of Ciprofloxacin Activity

Derivatives of this compound have been shown to potentiate the activity of ciprofloxacin against a NorA-overexpressing strain of S. aureus (SA-1199B).

| Compound | Concentration (µg/mL) | Fold Increase in Ciprofloxacin Activity | Reference |

| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | 16 | 4 | [2] |

| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | 16 | 4 | [2] |

MIC of Ciprofloxacin against S. aureus SA-1199B:

| Condition | MIC (µg/mL) |

| Ciprofloxacin alone | 8 |

| Ciprofloxacin + 16 µg/mL 6-(3-Phenylpropoxy)pyridine-3-boronic acid | 2 |

Experimental Protocols

Protocol 2: Synthesis of 6-(3-Phenylpropoxy)pyridine-3-boronic acid

This protocol describes the synthesis of a NorA efflux pump inhibitor from 6-hydroxypyridine-3-boronic acid.

Workflow Diagram:

Caption: Workflow for the synthesis of a 6-alkoxypyridine-3-boronic acid NorA inhibitor.

Materials:

-

6-Hydroxypyridine-3-boronic acid (1.0 eq)

-

(3-Bromopropyl)benzene (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-hydroxypyridine-3-boronic acid in DMF, add potassium carbonate and (3-bromopropyl)benzene.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(3-phenylpropoxy)pyridine-3-boronic acid.

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic effect of a NorA inhibitor in combination with an antibiotic.

Procedure:

-

Prepare a 96-well microtiter plate.

-

In the first row, perform a serial two-fold dilution of ciprofloxacin in Mueller-Hinton broth (MHB).

-

In the first column, perform a serial two-fold dilution of the NorA inhibitor in MHB.

-

Fill the remaining wells with combinations of ciprofloxacin and the NorA inhibitor by adding the corresponding concentrations from the first row and column.

-

Inoculate each well with a standardized suspension of S. aureus (e.g., SA-1199B) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include wells with bacteria only (growth control) and media only (sterility control).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination as the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is indicative of synergy.

Protocol 4: Ethidium Bromide Accumulation Assay

This assay is used to confirm that the observed potentiation of antibiotic activity is due to the inhibition of an efflux pump.

Procedure:

-

Grow S. aureus to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing a sub-inhibitory concentration of the NorA inhibitor.

-

Add ethidium bromide to the cell suspension.

-

Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that ethidium bromide is accumulating inside the cells due to the inhibition of the NorA efflux pump.

-

A control group without the inhibitor should show minimal fluorescence increase. A positive control with a known efflux pump inhibitor (e.g., reserpine) can also be included.

Conclusion

This compound is a highly valuable reagent in medicinal chemistry, enabling the synthesis of potent and selective drug candidates. Its application in the development of the PI3K/mTOR inhibitor GSK2126458 and NorA efflux pump inhibitors highlights its significance in addressing critical therapeutic areas such as oncology and infectious diseases. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to utilize this versatile building block in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Bipyridines using 6-Benzyloxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bipyridines utilizing 6-Benzyloxypyridine-3-boronic acid. The protocols detail the widely employed Suzuki-Miyaura cross-coupling reaction for the formation of the bipyridine core and subsequent deprotection of the benzyl group to yield the corresponding hydroxypyridines, which are valuable intermediates in medicinal chemistry and materials science.

Introduction